cBIMP
Description
cBIMP (Cyclic Butyl Inosine Monophosphate) is a synthetic cyclic nucleotide analog derived from structural modifications of cAMP (cyclic adenosine 3',5'-monophosphate). It is synthesized through established chemical protocols involving substitution at the adenine ring and ribose-phosphate backbone . This compound has been extensively studied in the context of cAMP receptor (CAR) binding specificity in Dictyostelium discoideum, a model organism for understanding G-protein-coupled receptor (GPCR) signaling . Unlike cAMP, this compound lacks the N6 amino group, a structural feature that significantly influences its polarity and receptor-binding energetics. Its primary role in research has been to elucidate the molecular determinants of ligand-receptor interactions, particularly the role of hydrophobic and polar interactions in CAR subtype selectivity .
Properties
CAS No. |
76461-19-3 |
|---|---|
Molecular Formula |
C12H13N2O6P |
Molecular Weight |
312.21 g/mol |
IUPAC Name |
(6R,7R)-6-(benzimidazol-1-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C12H13N2O6P/c15-10-11-9(5-18-21(16,17)20-11)19-12(10)14-6-13-7-3-1-2-4-8(7)14/h1-4,6,9-12,15H,5H2,(H,16,17)/t9?,10-,11?,12-/m1/s1 |
InChI Key |
IAVPOTOUQLKMJA-RUJICJSRSA-N |
SMILES |
C1C2C(C(C(O2)N3C=NC4=CC=CC=C43)O)OP(=O)(O1)O |
Isomeric SMILES |
C1C2C([C@H]([C@@H](O2)N3C=NC4=CC=CC=C43)O)OP(=O)(O1)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=CC=CC=C43)O)OP(=O)(O1)O |
Synonyms |
1 beta-D-ribofuranosylbenzimidazole cyclic 3',5'-phosphate cBIMP RBCP |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Relative Binding Affinities of this compound and Analogs
| Compound | CAR1 Binding Energy (kJ/mol) | CAR2 Binding Energy (kJ/mol) | CAR3 Binding Energy (kJ/mol) |
|---|---|---|---|
| cAMP | 0 (reference) | 0 (reference) | 0 (reference) |
| This compound | -15.3 | -14.0 | -10.5 |
| cIMP | -18.9 | -16.2 | -12.7 |
| PuRMP | -14.7 | -12.8 | -9.3 |
| 6-Cl-PuRMP | -13.5 | -11.5 | -8.1 |
Key Findings :
This compound vs. cAMP: The absence of the N6 amino group in this compound reduces its binding energy by approximately 15 kJ/mol in CAR1, correlating with weaker polar interactions but stronger hydrophobic complementarity .
Subtype Selectivity: CAR3: this compound exhibits ~10-fold higher relative affinity for CAR3 compared to CAR2, attributed to CAR3’s distinct hydrophobic binding pocket . CAR1: this compound’s low affinity for CAR1 aligns with this subtype’s reliance on N6-mediated hydrogen bonding, which this compound cannot provide .
Polarity-Binding Correlation : The inverse relationship between polarity and binding energy is strongest in CAR1 (slope = -1.67) and weakest in CAR2 (slope = -0.652), highlighting CAR3’s intermediate sensitivity (slope = -2.17) .
Functional Implications
- Therapeutic Potential: While cAMP analogs are explored for cardiovascular and metabolic diseases, this compound’s lack of polar groups limits its bioavailability but makes it a valuable tool for probing hydrophobic receptor interfaces .
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